molecular formula C25H30N4O2S B2440146 (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone CAS No. 906258-69-3

(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone

Cat. No.: B2440146
CAS No.: 906258-69-3
M. Wt: 450.6
InChI Key: CHQCVRDHOXMOLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anisole-piperazine-methanone-benzothiazole-p-methylpiperidine involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: Anisole-piperazine-methanone-benzothiazole-p-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

Anisole-piperazine-methanone-benzothiazole-p-methylpiperidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of anisole-piperazine-methanone-benzothiazole-p-methylpiperidine involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by:

Comparison with Similar Compounds

Uniqueness: Anisole-piperazine-methanone-benzothiazole-p-methylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[2-(4-methylpiperidin-1-yl)-1,3-benzothiazol-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2S/c1-18-9-11-29(12-10-18)25-26-22-8-3-19(17-23(22)32-25)24(30)28-15-13-27(14-16-28)20-4-6-21(31-2)7-5-20/h3-8,17-18H,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQCVRDHOXMOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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